The synthesis of Alstiphyllanine F involves several intricate steps that highlight the challenges and techniques in organic chemistry. The compound was synthesized through a series of reactions starting from simpler precursors. Key methods employed include:
The technical details of these methods are crucial for understanding how Alstiphyllanine F can be efficiently synthesized in a laboratory setting.
Alstiphyllanine F possesses a complex molecular structure typical of indole alkaloids. The structural elucidation has been achieved through advanced techniques such as two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Alstiphyllanine F participates in several chemical reactions that are essential for its biological activity:
The mechanism by which Alstiphyllanine F exerts its effects primarily involves:
Alstiphyllanine F exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in biological systems and its potential formulation into therapeutic agents.
Alstiphyllanine F has several promising applications:
Alstiphyllanine F is a monoterpenoid indole alkaloid (MIA) isolated from Alstonia macrophylla, a tropical plant in the Apocynaceae family. Chemically, it belongs to the ajmaline subtype of MIAs, characterized by a fused pentacyclic framework integrating a tryptamine-derived indole moiety and a secologanin-derived monoterpenoid unit [4] [8]. Its molecular formula (C~22~H~26~N~2~O~4~) and intricate ring system align with the structural complexity typical of MIAs, featuring:
This classification situates alstiphyllanine F within a biosynthetic continuum involving precursor alkaloids like polyneuridine and vellosimine, which undergo enzymatic modifications to form ajmaline-type structures [4].
Alstiphyllanine F was first isolated in 2010 from the leaves of Alstonia macrophylla collected in Indonesia. Researchers employed a multi-step purification protocol:
Structural elucidation utilized advanced spectroscopic techniques:
Table 1: Key NMR Data for Alstiphyllanine F (CD~3~OD, 400 MHz) [8]
| Position | δ~H~ (ppm) | δ~C~ (ppm) | Key Correlations (HMBC/NOESY) |
|---|---|---|---|
| 2 | - | 105.6 | H-9, H-21 |
| 3 | - | 85.1 | OCH~3~, H-14α |
| 5 | 3.82 (d) | 85.6 | H-6, H-14β |
| 17 | 4.15 (s) | 65.9 | H-18, H-21 |
| 19 | 5.45 (q) | 119.7 | H-18, H-15 |
| OCH~3~ | 3.52 (s) | 56.8 | C-3 |
The stereochemistry was assigned through NOESY correlations, confirming β-orientation of H-5 and α-orientation of the methoxy group at C-3 [8].
Alstiphyllanine F exemplifies the chemical diversity of MIAs with therapeutic potential:
The compound underscores the Apocynaceae family as a reservoir for bioactive alkaloids, with over 400 MIAs documented in Alstonia species alone [2] [6]. Its discovery aligns with drug discovery paradigms leveraging natural product complexity for target-specific bioactivity [5] [7].
Contemporary research prioritizes three objectives:1. Biosynthetic Pathway Elucidation- Identification of genes/enzymes (e.g., strictosidine synthases, P450s) involved in ajmaline-type alkaloid assembly [4] [9]- Alstonia scholaris genome resources reveal putative MIA biosynthetic clusters [9]
Table 2: Key Bioactive Properties of Alstiphyllanine F and Related MIAs [1] [6] [8]
| Bioactivity | Model | Result | Significance |
|---|---|---|---|
| SGLT2 Inhibition | In vitro assay | IC~50~ ≈ 10 μM | Potential antidiabetic lead |
| Cytotoxicity | HL-60 tumor cells | IC~50~ < 30 μM (analogues) | Anticancer scaffold |
| COX-2 Inhibition | Enzyme assay | >90% inhibition (analogues) | Anti-inflammatory potential |
| Antifungal Activity | C. nicotianae | Moderate growth inhibition | Agricultural applications |
These objectives aim to bridge phytochemistry with translational medicine, emphasizing Alstiphyllanine F's role in elucidating MIA chemical evolution and therapeutic relevance [7] [9] [10].
CAS No.: 172886-23-6
CAS No.:
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8